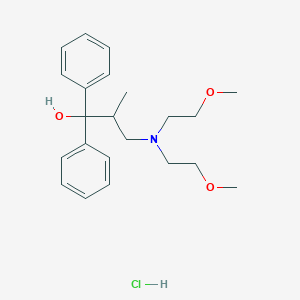
1,1-Diphenyl-2-methyl-3-(di-1-methoxyethyl)aminopropanol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alpha-(2-(Bis(2-methoxyethyl)amino)-1-methylethyl)benzhydrol hydrochloride is a complex organic compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzhydrol moiety and a bis(2-methoxyethyl)amino group, making it a valuable subject of study in synthetic organic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(2-(Bis(2-methoxyethyl)amino)-1-methylethyl)benzhydrol hydrochloride typically involves multiple steps, starting with the preparation of the benzhydrol core This can be achieved through the reduction of benzophenone using reducing agents such as sodium borohydride or lithium aluminum hydride
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling reaction temperatures, solvent choices, and purification techniques such as recrystallization or chromatography. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry techniques may be employed to enhance efficiency and safety.
化学反応の分析
Types of Reactions
Alpha-(2-(Bis(2-methoxyethyl)amino)-1-methylethyl)benzhydrol hydrochloride undergoes various chemical reactions, including:
Oxidation: The benzhydrol moiety can be oxidized to benzophenone using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Chromium trioxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzhydrol moiety yields benzophenone, while reduction results in the corresponding alcohol.
科学的研究の応用
Alpha-(2-(Bis(2-methoxyethyl)amino)-1-methylethyl)benzhydrol hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of alpha-(2-(Bis(2-methoxyethyl)amino)-1-methylethyl)benzhydrol hydrochloride involves its interaction with specific molecular targets and pathways. The bis(2-methoxyethyl)amino group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The benzhydrol moiety may also contribute to the compound’s overall reactivity and binding affinity.
類似化合物との比較
Similar Compounds
Bis(2-methoxyethyl)aminosulfur trifluoride: Known for its use as a deoxofluorinating agent in organic synthesis.
N,N-Dimethylaminosulfur trifluoride: Another deoxofluorinating agent with similar applications.
Uniqueness
Alpha-(2-(Bis(2-methoxyethyl)amino)-1-methylethyl)benzhydrol hydrochloride is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
特性
CAS番号 |
100311-05-5 |
|---|---|
分子式 |
C22H32ClNO3 |
分子量 |
393.9 g/mol |
IUPAC名 |
3-[bis(2-methoxyethyl)amino]-2-methyl-1,1-diphenylpropan-1-ol;hydrochloride |
InChI |
InChI=1S/C22H31NO3.ClH/c1-19(18-23(14-16-25-2)15-17-26-3)22(24,20-10-6-4-7-11-20)21-12-8-5-9-13-21;/h4-13,19,24H,14-18H2,1-3H3;1H |
InChIキー |
PAVBTUXCEIGBKV-UHFFFAOYSA-N |
SMILES |
CC(CN(CCOC)CCOC)C(C1=CC=CC=C1)(C2=CC=CC=C2)O.Cl |
正規SMILES |
CC(CN(CCOC)CCOC)C(C1=CC=CC=C1)(C2=CC=CC=C2)O.Cl |
同義語 |
1,1-Diphenyl-2-methyl-3-(di-1-methoxyethyl)aminopropanol hydrochloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















